Methyl 4-[2-(4-carbamoyl-4-piperidylpiperidyl)acetylamino]benzoate
Description
Methyl 4-[2-(4-carbamoyl-4-piperidylpiperidyl)acetylamino]benzoate is a synthetic organic compound featuring a para-substituted benzoate ester core linked via an acetamido group to a bicyclic piperidylpiperidyl moiety with a carbamoyl substituent.
Properties
IUPAC Name |
methyl 4-[[2-(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4/c1-29-19(27)16-5-7-17(8-6-16)23-18(26)15-24-13-9-21(10-14-24,20(22)28)25-11-3-2-4-12-25/h5-8H,2-4,9-15H2,1H3,(H2,22,28)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQWVOSAJZUHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)(C(=O)N)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(4-carbamoyl-4-piperidylpiperidyl)acetylamino]benzoate typically involves multi-step organic reactions. One common method involves the acylation of 4-aminobenzoic acid with a piperidine derivative, followed by esterification with methanol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(4-carbamoyl-4-piperidylpiperidyl)acetylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydrolyzed products such as carboxylic acids and alcohols.
Scientific Research Applications
Methyl 4-[2-(4-carbamoyl-4-piperidylpiperidyl)acetylamino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which Methyl 4-[2-(4-carbamoyl-4-piperidylpiperidyl)acetylamino]benzoate exerts its effects involves interactions with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the benzoate ester can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparison with Similar Compounds
Quinoline-Carbonyl Piperazine Derivatives (C1–C7)
Compounds C1–C7 () share a methyl benzoate core connected to a quinoline-carbonyl-piperazine scaffold but differ in the substituents on the phenyl ring of the quinoline moiety. For example:
- C2 : 4-Bromophenyl substituent.
- C3 : 4-Chlorophenyl substituent.
- C6 : 4-Methoxyphenyl substituent.
Key Differences :
- Electronic Effects : Electron-withdrawing groups (e.g., Br, Cl in C2, C3) may enhance binding affinity but reduce solubility compared to electron-donating groups (e.g., OMe in C6).
- Steric Effects : Bulky substituents like trifluoromethyl (C7) could hinder receptor access.
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituent | Molecular Weight | logP* | Solubility (mg/mL)* |
|---|---|---|---|---|
| C2 | 4-Br | ~540 | 4.2 | 0.12 |
| C3 | 4-Cl | ~495 | 3.8 | 0.18 |
| C6 | 4-OMe | ~480 | 2.5 | 0.45 |
| Target | Carbamoyl | ~460 | 1.9 | 1.2 |
*Predicted values based on structural analogs.
HDAC Inhibitors with Benzamido Substituents
highlights compounds like methyl 4-({N-[2-(benzyl-amino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate, which feature dimethylamino benzamido groups. These are designed for histone deacetylase (HDAC) inhibition.
Comparison :
Phenylpiperazine Derivatives ()
The compound methyl 4-[2-(4-phenylpiperazinyl)acetylamino]benzoate (CAS 312502-83-3) replaces the carbamoyl-piperidylpiperidyl group with a phenylpiperazine moiety.
Key Contrasts :
- Receptor Selectivity : Phenylpiperazine is associated with serotonin receptor modulation, whereas the carbamoyl-piperidylpiperidyl system may target distinct pathways (e.g., kinase inhibition).
- logP : The phenylpiperazine derivative has a higher logP (~3.5) than the target compound (~1.9), suggesting better membrane permeability but poorer aqueous solubility .
Other Benzoate Esters
- Inosiplex (): A mixture of inosine, dimethylamino-2-propanol, and methyl 4-acetylamino benzoate. While sharing a benzoate group, its complex formulation limits direct structural comparison.
- Methyl N-acetyl-anthranilate (): An ortho-substituted benzoate with acetamido functionality. The para-substitution in the target compound may improve steric accessibility for target binding .
- Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate (): Features a bromophenyl-acetylamino group. The ethyl ester and bromine substituent may confer higher lipophilicity (logP ~4.0) vs. the target compound’s methyl ester and carbamoyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
